molecular formula C10H14OS B14841198 3-Isopropyl-2-(methylthio)phenol

3-Isopropyl-2-(methylthio)phenol

Cat. No.: B14841198
M. Wt: 182.28 g/mol
InChI Key: WWHBXPLQGPVBLE-UHFFFAOYSA-N
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Description

3-Isopropyl-2-(methylthio)phenol is a phenolic compound characterized by a hydroxyl group (-OH) on a benzene ring, substituted with a methylthio (-SCH₃) group at position 2 and an isopropyl (-CH(CH₃)₂) group at position 2. This structural configuration imparts unique physicochemical properties, including moderate hydrophobicity due to the isopropyl group and sulfur-based reactivity from the methylthio moiety. For instance, methylthio-substituted phenols are known for their role in plant-pollinator interactions, such as attracting specific insect species via volatile emissions .

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-methylsulfanyl-3-propan-2-ylphenol

InChI

InChI=1S/C10H14OS/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7,11H,1-3H3

InChI Key

WWHBXPLQGPVBLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL can be achieved through several methods. One common approach involves the reaction of 3-(PROPAN-2-YL)PHENOL with a methylsulfanyl reagent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of 2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(METHYLSULFANYL)-3-(PROPAN-2-YL)PHENOL involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or by binding to receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Isopropyl-2-(methylthio)phenol with structurally and functionally related compounds, focusing on substituent positions, molecular properties, and biological relevance:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Source
This compound Not explicitly provided C₁₀H₁₄OS -OH (phenol), -SCH₃ (position 2), -CH(CH₃)₂ (position 3) Likely higher hydrophobicity than simpler (methylthio)phenols; potential role in semiochemical signaling. Inferred from analogs
2-(Methylthio)phenol 1073-29-6 C₇H₈OS -OH (phenol), -SCH₃ (position 2) Volatile compound used by Caladenia crebra flowers to deceive male wasp pollinators .
4-Hydroxy-3-(methylthio)benzaldehyde Not provided C₈H₈O₂S -OH (position 4), -SCH₃ (position 3), -CHO (position 1 Oxidatively unstable; involved in plant-insect interactions.
Phenol, 3,5-dimethyl-4-(methylthio)-, methylcarbamate 7439-97-6 C₁₁H₁₅NO₂S -OH (phenol), -SCH₃ (position 4), -CH₃ (positions 3,5), methylcarbamate Insecticidal properties; structural complexity enhances stability and target specificity.
3-(Methylthio)propanol 505-10-2 C₄H₁₀OS -SCH₃ (position 3), -CH₂CH₂OH Alcohol derivative with sulfur moiety; used in flavor/fragrance industries.

Key Structural and Functional Differences:

Substituent Positions: this compound features bulkier substituents (isopropyl and methylthio) compared to simpler analogs like 2-(methylthio)phenol. This likely increases its molecular weight (C₁₀H₁₄OS vs. C₇H₈OS) and hydrophobicity, affecting volatility and solubility . 4-Hydroxy-3-(methylthio)benzaldehyde includes an aldehyde group, making it more reactive and prone to oxidation than phenol derivatives .

Biological Roles: Methylthio-substituted phenols (e.g., 2-(methylthio)phenol) are specialized in plant-pollinator deception, targeting specific insect receptors . The isopropyl group in this compound may enhance binding affinity to insect olfactory proteins due to increased steric effects. Phenol, 3,5-dimethyl-4-(methylthio)-, methylcarbamate demonstrates how additional substituents (e.g., methylcarbamate) can confer insecticidal activity, suggesting that structural modifications in this compound could expand its bioactivity .

Industrial Applications: 3-(Methylthio)propanol is used in flavor synthesis, highlighting the versatility of methylthio-containing compounds. The phenolic analogs, however, are more niche, with applications in ecology and agrochemistry .

Q & A

Q. What are the optimal synthetic routes for 3-isopropyl-2-(methylthio)phenol, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of phenol derivatives with isopropyl groups, followed by thioether formation via nucleophilic substitution with methylthiol reagents. Purity validation requires GC-MS or HPLC coupled with UV/Vis detection to confirm absence of byproducts like 3,5-dimethyl-4-(methylthio)phenol (a common isomer) . Calibration with reference standards (e.g., phenol derivatives in EPA databases) ensures accuracy .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodological Answer :
  • ¹H NMR : The isopropyl group shows a septet (δ 2.8–3.1 ppm) and doublet (δ 1.2–1.3 ppm), while the methylthio (-SMe) group resonates as a singlet (δ 2.4–2.6 ppm). Adjacent substituents on the aromatic ring split signals into distinct doublets .
  • IR : The phenolic -OH stretch (3200–3600 cm⁻¹) and C-S vibration (600–700 cm⁻¹) confirm functional groups. Compare with spectral libraries for 4-isopropyl-2-methylphenol to avoid misassignment .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and methylthio groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The isopropyl group introduces steric hindrance, reducing electrophilic substitution at the ortho position. Computational studies (DFT) suggest the methylthio group’s electron-donating nature activates the ring for nucleophilic attack. Experimental validation via Suzuki-Miyaura coupling with aryl halides can quantify reactivity differences compared to unsubstituted phenols .

Q. What contradictions exist in reported bioactivity data (e.g., pesticidal vs. antimicrobial effects), and how can they be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., solvent polarity affecting solubility) and impurity interference. For example, mercaptodimethur (a related methylcarbamate) shows pesticidal activity but may co-elute with this compound in LC-MS, leading to false positives . Rigorous purification (prep-HPLC) and dose-response studies under standardized OECD protocols are critical .

Q. What strategies mitigate thermal degradation during stability studies of this compound?

  • Methodological Answer : Thermal gravimetric analysis (TGA) reveals degradation onset at ~150°C. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w reduce oxidation of the methylthio group. Storage under inert gas (N₂/Ar) in amber vials minimizes photolytic cleavage of the C-S bond .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Use EPI Suite or OPERA models to estimate logP (octanol-water partition coefficient) and biodegradation half-life. Experimental validation via soil column studies measures leaching potential, while QSAR models correlate methylthio substitution with toxicity to aquatic organisms (e.g., Daphnia magna) .

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